3-butyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-BUTYL-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of 3-BUTYL-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a thieno[2,3-d]pyrimidine derivative with a butylating agent and a 4-methylphenyl group. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-BUTYL-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or 4-methylphenyl groups can be replaced by other substituents under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
3-BUTYL-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Pharmacology: It is investigated for its potential to modulate various biological pathways, making it a candidate for drug development.
Biochemistry: The compound’s interactions with proteins and nucleic acids are explored to understand its mechanism of action at the molecular level.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-BUTYL-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and anti-inflammatory properties.
Pyrido[2,3-d]pyrimidine: Studied for its potential in treating neurodegenerative diseases.
Thieno[3,2-d]pyrimidine: Investigated for its antimicrobial and antiviral activities.
Uniqueness
3-BUTYL-5-(4-METHYLPHENYL)-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE stands out due to its unique combination of a butyl group and a 4-methylphenyl group attached to the thienopyrimidine core. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H18N2OS |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
3-butyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H18N2OS/c1-3-4-9-19-11-18-16-15(17(19)20)14(10-21-16)13-7-5-12(2)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3 |
InChI Key |
OSRWDRTWSZYKJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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